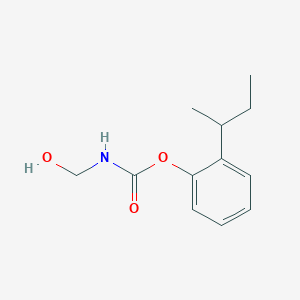
2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate is a chemical compound belonging to the class of carbamates Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-(Butan-2-yl)phenol with a carbamoyl chloride derivative in the presence of a base. This reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods
Industrial production of carbamates often involves the use of efficient and scalable methods. One-pot reactions, where multiple steps are combined into a single reaction vessel, are commonly employed. For example, the reaction of carbonylimidazolide with a nucleophile in water can produce carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or alcohols.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex molecules and as a protecting group for amines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects . The compound’s molecular structure allows it to bind to the active site of the enzyme, blocking its activity.
Comparison with Similar Compounds
Similar Compounds
Fenobucarb: A carbamate insecticide with similar structural features.
Methyl carbamate: Another carbamate compound used in various applications.
Uniqueness
2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its hydroxymethyl group enhances its reactivity and potential for forming various derivatives .
Properties
CAS No. |
61073-18-5 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(2-butan-2-ylphenyl) N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-3-9(2)10-6-4-5-7-11(10)16-12(15)13-8-14/h4-7,9,14H,3,8H2,1-2H3,(H,13,15) |
InChI Key |
MJBFTAFPVIRCOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(=O)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione](/img/structure/B14603321.png)
![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)


![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)


![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)

![[1,1'-Biphenyl]-4-yl nonanoate](/img/structure/B14603374.png)
![1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B14603380.png)

![4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14603388.png)
![N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide](/img/structure/B14603396.png)
